[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone
Description
This compound (CAS 1311278-51-9) is a heterocyclic methanone derivative with a pyrazole core linked to a 2,4-dichlorophenyl group and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety .
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3F3N3O/c17-10-1-2-11(12(18)4-10)15(26)25-7-8(5-24-25)14-13(19)3-9(6-23-14)16(20,21)22/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIILEWFPNJJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases, which are essential to bacterial cell viability and virulence.
Mode of Action
It is hypothesized that it may interact with its targets, potentially bacterial phosphopantetheinyl transferases, to inhibit their function. This inhibition could lead to attenuation of secondary metabolism and thwarting bacterial growth.
Biochemical Pathways
Given its potential inhibition of bacterial phosphopantetheinyl transferases, it may impact the pathways these enzymes are involved in, such as the production of certain metabolites.
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells, suggesting they may have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds can attenuate the production of certain metabolites in bacteria at sublethal doses, suggesting that this compound may have similar effects.
Action Environment
It is known that efflux can be a mechanism for resistance in bacteria, suggesting that the compound’s action may be influenced by factors such as the presence of efflux pumps in the bacterial cell membrane.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3. It is soluble in DMSO but insoluble in water.
Biological Activity
The compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone, also referred to as a pyrazolone derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
Chemical Formula: C15H10ClF3N2O
Molecular Weight: 335.70 g/mol
IUPAC Name: 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl-(2,4-dichlorophenyl)methanone
Appearance: Solid powder
Storage Conditions: Room temperature
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a potential therapeutic agent in various diseases. Its structure suggests possible interactions with specific biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis and a target for herbicide development .
- Antimicrobial Activity : Preliminary studies indicate that pyrazolone derivatives exhibit antimicrobial properties, potentially making them suitable for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, suggesting a role in treating inflammatory diseases .
Case Study 1: Herbicide Development
A study highlighted the compound's effectiveness as a herbicide through structure-based virtual screening. It was found to inhibit PDS with a comparable affinity to existing commercial herbicides . This indicates its potential application in agricultural practices.
Case Study 2: Antimicrobial Testing
Research into the antimicrobial properties of pyrazolone derivatives demonstrated significant activity against various bacterial strains. The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting vital processes.
Case Study 3: Anti-inflammatory Properties
In vitro studies revealed that the compound could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests its potential use in treating chronic inflammatory conditions .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
Pyridinyl Methanone Analogs
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 339106-12-6): Formula: C₁₃H₅Cl₃F₃NO. Key Difference: Lacks the pyrazole linker, directly connecting the pyridinyl and dichlorophenyl groups via a methanone bridge .
Substituted Aromatic Ring Variants
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 338420-99-8): Formula: C₁₄H₁₀ClF₃NO₂. Key Difference: Replaces 2,4-dichlorophenyl with a 3-methoxyphenyl group .
Heterocyclic Extensions
- 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one (CAS 318498-11-2): Formula: C₁₉H₁₀Cl₂F₃N₅O. Key Difference: Incorporates a pyridazinone ring instead of the methanone group, introducing additional hydrogen-bonding sites . Implications: Pyridazinone may enhance solubility but introduce metabolic liabilities due to keto-enol tautomerism.
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using fragment-based methods.
Analysis :
- The target compound (1311278-51-9) exhibits higher lipophilicity (LogP ~4.8) due to dual chloro and trifluoromethyl groups, favoring membrane permeability but limiting aqueous solubility.
- Pyridazinone derivatives (e.g., 318498-11-2) show marginally improved solubility compared to methanone analogs, likely due to polar keto groups .
Antimicrobial and Antitumor Potential
- Pyrazole and pyridinyl derivatives are widely studied for antimicrobial and antitumor activities. For example, pyrazoline analogs in demonstrate antimicrobial IC₅₀ values of 5–20 µM against E. coli and S. aureus .
Neuroleptic Activity
- A structurally related compound in , containing a piperazinyl group and methanesulfonyl substituent, is classified as a neuroleptic agent .
Q & A
What are the common synthetic routes for [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone?
Basic
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, the pyrazole core is often synthesized via condensation reactions, followed by nucleophilic substitution to attach the chlorinated pyridine and dichlorophenyl groups. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance reaction efficiency . Intermediate purification steps, such as column chromatography or recrystallization, are critical to isolate the target compound.
How can reaction conditions be optimized to improve yield and purity of this compound?
Advanced
Optimization requires precise control of temperature, pH, and stoichiometry. For instance, maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) prevents side reactions. Catalysts like palladium complexes may accelerate coupling steps. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures timely termination to minimize byproducts. Evidence from analogous compounds suggests that adjusting solvent polarity (e.g., switching from DMF to acetonitrile) can enhance crystallinity and purity .
What spectroscopic and crystallographic methods are used to characterize this compound?
Basic
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and confirms substitution patterns. Mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of related pyrazolone derivatives . Infrared (IR) spectroscopy is used to detect carbonyl and C-Cl bonds.
How can structural ambiguities in this compound be resolved using advanced techniques?
Advanced
Density functional theory (DFT) calculations correlate experimental NMR/IR data with theoretical models to validate bond geometries. For crystallographic challenges (e.g., disordered trifluoromethyl groups), high-resolution data collection at low temperatures (e.g., 100 K) improves electron density maps. Dynamic NMR or variable-temperature studies can resolve conformational flexibility in solution .
What biological activities have been reported for this compound?
Basic
While direct data on this compound is limited, structurally similar pyrazole derivatives exhibit anti-inflammatory, antitumor, and antimicrobial activities. For example, pyrazolones with chlorophenyl groups show inhibitory effects on cyclooxygenase-2 (COX-2) . In vitro assays (e.g., MTT for cytotoxicity) are typically employed for initial screening.
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?
Advanced
Systematic substitution of the pyridine (e.g., replacing trifluoromethyl with cyano) or dichlorophenyl moieties can reveal key pharmacophores. Computational docking studies predict binding affinities to targets like kinases or GPCRs. Comparative assays with analogs (e.g., varying halogen positions) highlight steric and electronic influences on activity .
How should researchers address contradictions in reported bioactivity data for similar compounds?
Advanced
Discrepancies may arise from differences in assay protocols (e.g., cell lines, incubation times) or compound purity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Impurity profiling via LC-MS identifies confounding byproducts. Meta-analyses of published data, controlling for experimental variables, can resolve inconsistencies .
How does this compound compare to structurally related analogs in terms of pharmacological properties?
Advanced
Compared to analogs lacking the trifluoromethyl group, this compound may exhibit improved metabolic stability due to reduced oxidative metabolism. Piperidine-containing analogs show enhanced blood-brain barrier penetration, whereas pyridine derivatives often have higher solubility . Quantitative structure-property relationship (QSPR) models can predict pharmacokinetic differences.
What analytical challenges arise from the compound’s halogen-rich structure?
Advanced
Multiple chlorine/fluorine atoms complicate NMR interpretation due to isotopic splitting and quadrupolar effects. High-resolution mass spectrometry (HRMS) is essential to distinguish isotopic clusters. X-ray photoelectron spectroscopy (XPS) can characterize halogen bonding patterns in solid-state studies .
What methodologies are recommended for preliminary toxicity evaluation?
Basic
In vitro cytotoxicity assays (e.g., hemolysis or Ames test) assess acute toxicity. Zebrafish embryo models provide rapid in vivo insights. For advanced studies, rodent models evaluate organ-specific toxicity, with histopathology and serum biomarker analysis (e.g., ALT/AST for liver damage) .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced
Molecular docking (e.g., AutoDock Vina) simulates binding to protein active sites, while molecular dynamics (MD) simulations assess stability over time. DFT calculations predict reactive sites for metabolism. Pharmacophore mapping aligns structural features with known bioactive molecules .
What strategies ensure the compound’s stability during storage and handling?
Basic
Store under inert conditions (argon) at -20°C to prevent hydrolysis or oxidation. Degradation is monitored via HPLC-UV, focusing on peak purity. Lyophilization improves long-term stability for hygroscopic samples. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
